1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Novel Synthetic Pathways and Heterocyclic Systems : Research by Deady and Devine (2006) explored novel annulated products derived from similar naphthyridinones, showcasing the synthetic versatility of this chemical scaffold and its potential to generate new heterocyclic systems with varied biological activities Deady & Devine, 2006.
Antibacterial Agents : A study by Egawa et al. (1984) focused on the synthesis and antibacterial activity of naphthyridine derivatives. This work highlighted the potential of these compounds as antibacterial agents, with certain derivatives showing more activity than established drugs Egawa et al., 1984.
Cytotoxic Activity : Investigations into benzo[b][1,6]naphthyridin-(5H)ones derivatives revealed potent cytotoxicity against cancer cell lines, emphasizing the potential of naphthyridine carboxamides in oncological research Deady et al., 2005.
Met Kinase Inhibitor for Cancer Therapy : The discovery of a specific naphthyridine derivative as a selective and orally efficacious inhibitor of the Met kinase superfamily underlines the compound's significance in targeting pathways involved in cancer and other diseases Schroeder et al., 2009.
Antibacterial and Antifungal Agents : Helal et al. (2013) synthesized novel naphthylpropionamide derivatives showing significant antibacterial and antifungal activities, suggesting the therapeutic potential of naphthyridine analogs in combating microbial infections Helal et al., 2013.
Environmental Bioremediation : Research on the carboxylation-dehydroxylation of phenolic compounds by a methanogenic consortium presented an interesting application of related compounds in environmental science, particularly in the bioremediation of toxic phenols Bisaillon et al., 1993.
Fluorinated Naphthoic Acids Synthesis : Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, illustrating the role of fluorinated naphthyridine derivatives in developing new materials and potentially biologically active molecules Tagat et al., 2002.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-20-7-3-2-6-19(20)26-22(28)18-13-16-5-4-12-25-21(16)27(23(18)29)14-15-8-10-17(24)11-9-15/h2-13H,14H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWKVRIYWPEJNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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